8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1018254-91-5
VCID: VC2117786
InChI: InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
SMILES: CN1C(=O)COC2=C(C=CC=C21)N
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 1018254-91-5

Cat. No.: VC2117786

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 1018254-91-5

Specification

CAS No. 1018254-91-5
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 8-amino-4-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
Standard InChI Key TYHFSDSZRQLYEF-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=C(C=CC=C21)N
Canonical SMILES CN1C(=O)COC2=C(C=CC=C21)N

Introduction

Structural Characteristics and Properties

Chemical Identity and Basic Properties

8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. It features a benzoxazinone core structure with an amino substituent at position 8 and a methyl group at position 4. The compound shares structural similarities with other benzoxazinone derivatives documented in literature, such as 8-Amino-2-methyl-2H-benzo[b] oxazin-3(4H)-one (CAS: 870064-81-6), though with differing methyl group positions .

Physical and Chemical Properties

Based on the properties of structurally similar compounds, the following characteristics can be reasonably estimated for 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one:

PropertyValue/DescriptionBasis
Molecular FormulaC₉H₁₀N₂O₂Structural analysis
Molecular WeightApproximately 178.19 g/molCalculation based on atomic weights
Physical AppearanceLikely a crystalline solidCommon for similar benzoxazinones
SolubilityPotentially soluble in polar organic solventsBased on related compounds
Melting PointExpected range: 170-210°CExtrapolated from similar compounds

The amino group at position 8 likely contributes to hydrogen bonding capability, potentially affecting the compound's solubility profile and intermolecular interactions. The methyl substituent at position 4 (on the nitrogen) would influence the electronic properties of the heterocyclic system and potentially impact its reactivity.

Synthesis Methodologies

General Synthesis Routes for Benzoxazinone Derivatives

The synthesis of benzoxazinone derivatives follows several established pathways that could be adapted for 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one production. Based on the literature, potential synthetic approaches include:

Cyclization of 2-Aminophenol Derivatives

A common approach involves the reaction of substituted 2-aminophenols with chloroacetyl chloride followed by cyclization. This method has been reported to yield 2H-Benzo[b] oxazin-3(4H)-one derivatives with yields of approximately 78% . For synthesizing the target compound, 2-amino-5-aminophenol would serve as a suitable starting material.

Nucleophilic Substitution and Cyclization

Another approach employs the reaction of 2-halophenols with 2-chloroacetamides followed by CuI/DBU-catalyzed coupling cyclization. This method offers advantages including simple reaction conditions, short reaction times, and broad substrate scope . The method would need adaptation to incorporate both the 8-amino substituent and 4-methyl functionalization.

One-Pot Synthesis Using Ionic Liquids

An efficient procedure utilizing DBU in the ionic liquid [omim][BF4] has been reported for the one-pot synthesis of 2H-benzo[b] oxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates. This chemoselective approach provides high yields (73-95%) in relatively short reaction times . This method could be modified for our target compound synthesis.

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on structural similarities with other benzoxazinone derivatives, the following spectroscopic characteristics might be expected:

Infrared Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
N-H (amino group)3300-3400Primary amine stretching
C=O1680-1700Amide carbonyl stretching
C-O-C1200-1250Ether linkage
Aromatic C-H3050-3100Aromatic stretching

Nuclear Magnetic Resonance

Predicted ¹H-NMR signals:

  • Aromatic protons: δ 6.5-7.5 ppm (complex pattern)

  • -NH₂ protons: δ 4.0-5.0 ppm (broad signal)

  • N-CH₃ protons: δ 2.8-3.2 ppm (singlet)

  • -OCH₂- protons: δ 4.4-4.6 ppm (singlet)

These predictions are based on typical chemical shift patterns for similar structural elements found in compounds like 2H-1,4-Benzoxazin-3(4H)-one, which exhibits a characteristic singlet at δ 4.55 ppm for the -CH₂- group and signals at δ 6.87-6.96 ppm for aromatic protons .

Biological and Pharmacological Significance

Antimicrobial Activity

Benzoxazinone compounds have shown notable antimicrobial properties against various pathogens . The presence of the amino group at position 8 potentially enhances these properties through increased hydrogen bonding capabilities with biological targets.

Antiproliferative Activity

Several benzoxazinone derivatives exhibit antiproliferative properties, suggesting potential applications in cancer treatment . The specific structural features of 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one might confer unique interactions with cellular targets involved in proliferation control.

Enzyme Inhibition

Benzoxazinones have been reported as inhibitors of various enzymes and receptor antagonists . The positioning of the amino group and methyl substituent in our target compound could potentially offer selective binding to specific enzyme active sites.

Structure-Activity Relationship Considerations

The amino substituent at position 8 likely influences hydrogen bonding patterns and electronic distribution within the molecule, potentially enhancing interactions with biological targets. The methyl group at position 4 (N-methyl) would modify the conformation and electronic properties of the amide nitrogen, potentially affecting binding affinity and selectivity.

Comparative Analysis with Related Compounds

Structural Comparison

CompoundKey Structural DifferencesMolecular Weight
8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-oneTarget compound~178.19 g/mol
8-Amino-2-methyl-2H-benzo[b] oxazin-3(4H)-oneMethyl at position 2 instead of 4178.19 g/mol
8-hydroxy-2H-benzo[b] oxazin-3(4H)-oneHydroxy at position 8, no methyl group165.15 g/mol
6-Bromo-8-methyl-2H-benzo[b] oxazin-3(4H)-oneBromo at position 6, methyl at position 8, no amino group242.07 g/mol

This comparison highlights the structural diversity within the benzoxazinone family and underscores how specific substituents and their positions can significantly alter the molecular properties and potential biological activities.

Synthetic Approach Comparison

Different synthetic strategies may be required for various benzoxazinone derivatives depending on their substitution patterns:

CompoundPreferred Synthetic ApproachReported Yield
2H-1,4-Benzoxazin-3(4H)-one (unsubstituted)Reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with K₂CO₃ in DMF88%
Substituted benzo[b] oxazin-3(4H)-onesSmiles rearrangement under conventional heating or microwave irradiationVariable
6-Bromo derivativesReduction of nitrophenol followed by ring closure with chloroacetyl chlorideNot specified

For 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one, a combination approach might be necessary, potentially starting with an appropriately substituted aminophenol followed by cyclization and selective N-methylation.

Analytical Methods and Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection would allow for purity assessment and comparison with related benzoxazinone derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) could provide additional structural confirmation.

Mass Spectrometry

Expected mass spectral data would include a molecular ion peak at m/z 178 corresponding to the molecular formula C₉H₁₀N₂O₂, with fragmentation patterns likely showing loss of the methyl group and opening of the heterocyclic ring.

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms and confirming substitution patterns.

Future Research Directions

Synthesis Optimization

Future research could focus on developing optimized synthetic routes specific to 8-Amino-4-methyl-2H-benzo[b] oxazin-3(4H)-one, potentially exploring green chemistry approaches and improving yields. Methods like microwave-assisted synthesis and continuous flow chemistry could offer advantages in efficiency and scalability.

Biological Activity Screening

Comprehensive screening for biological activities would be valuable, particularly focusing on:

  • Antimicrobial activity against resistant pathogens

  • Antiproliferative effects against various cancer cell lines

  • Anti-inflammatory properties

  • Enzyme inhibition profiles

Structure Modification Studies

Systematic modification of the core structure could yield valuable structure-activity relationship data:

  • Varying the position of the amino group

  • Exploring different N-alkyl substituents beyond methyl

  • Introducing additional functional groups to enhance specificity

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